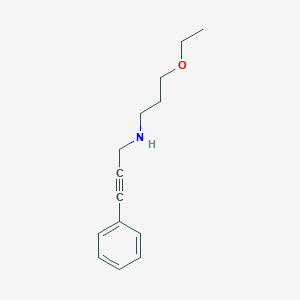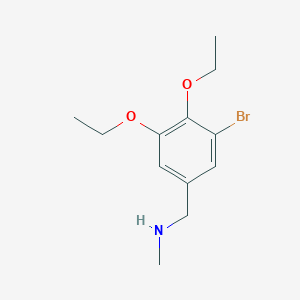
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine, commonly referred to as 2-DME-TPME, is a novel compound that has been studied for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition
The compound could potentially be used as a tyrosinase inhibitor . Tyrosinase is an enzyme that is involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes. Inhibitors of this enzyme are used in the treatment of hyperpigmentation disorders .
Anti-Melanogenesis
Related to its potential as a tyrosinase inhibitor, the compound could also be used in anti-melanogenesis applications . Melanogenesis is the process by which melanin is produced in the body. Inhibiting this process can help in the treatment of conditions such as melasma, age spots, and other hyperpigmentation disorders .
Antibacterial Applications
The compound could potentially be used in the development of new antibacterial drugs . It could serve as a target for these drugs, especially since humans do not have the pathway for synthesizing riboflavin, which this compound is involved in .
Riboflavin Biosynthesis
The compound could be involved in the biosynthesis of riboflavin, also known as vitamin B2 . Riboflavin is crucial for the biosynthesis of organisms and is the precursor of cofactor flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) .
Enzyme Activity
The compound could potentially be used in studies related to enzyme activity . For instance, it could be used in the study of the enzyme 3,4-Dihydroxy-2-butanone-4-phosphate synthase (DHBPs), which is involved in the synthesis of riboflavin .
Chemical Properties
The compound could be studied for its chemical properties . Understanding these properties could help in the development of new compounds with similar structures but different properties .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13/h3-6,9-10,16H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWANYLDILFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CS2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365281 |
Source


|
| Record name | ST064893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine | |
CAS RN |
502935-35-5 |
Source


|
| Record name | ST064893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-chloro-5-(propanoylamino)phenyl]-2-fluorobenzamide](/img/structure/B315400.png)
![3-(benzyloxy)-N-[2-chloro-5-(propanoylamino)phenyl]benzamide](/img/structure/B315401.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methylpropanamide](/img/structure/B315404.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B315405.png)
![Methyl 4-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B315410.png)
![Ethyl 4-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B315411.png)



